molecular formula C9H15BrO4 B149299 4-Acetoxy-2-bromomethylbutyl acetate CAS No. 126617-57-0

4-Acetoxy-2-bromomethylbutyl acetate

Cat. No. B149299
M. Wt: 267.12 g/mol
InChI Key: MENZMGPKBUFQAI-UHFFFAOYSA-N
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Patent
US05565461

Procedure details

A solution of 4-acetoxy-2-hydroxymethylbutyl acetate (11.04 g, 0.054 mol) and triphenylphospine (21.27 g, 0.081 mol) in dry dichloro methane (150 ml) was stirred at 0° C., and N-bromo-succinimide (14.43 g, 0.081 mol) was added in portions. The mixture was kept at 0° C. for 20 h, evaporated to small volume and stirred with 50 ml of ethyl acetate+n-hexane (1+1). The white triphenylphospine oxide was filtered off and washed with a little ethyl acetate+n-hexane (1-1). The combined filtrate was evaporated and purified on a 200 g SiO2 column with ethyl acetate+n-hexane (1+1) as eluent. The 250-550 ml fraction was evaporated in vacuum to give 11.90 g (82%) of pure 4-acetoxy-2-bromomethylbutyl acetate. TLC on silica (ethyl acetate+n-hexane 1+1): Rf 0.59.
Name
4-acetoxy-2-hydroxymethylbutyl acetate
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
21.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.43 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]([CH2:13]O)[CH2:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])(=[O:3])[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:34]N1C(=O)CCC1=O>ClCCl>[C:1]([O:4][CH2:5][CH:6]([CH2:13][Br:34])[CH2:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])(=[O:3])[CH3:2]

Inputs

Step One
Name
4-acetoxy-2-hydroxymethylbutyl acetate
Quantity
11.04 g
Type
reactant
Smiles
C(C)(=O)OCC(CCOC(C)=O)CO
Name
Quantity
21.27 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14.43 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred with 50 ml of ethyl acetate+n-hexane (1+1)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to small volume
FILTRATION
Type
FILTRATION
Details
The white triphenylphospine oxide was filtered off
WASH
Type
WASH
Details
washed with a little ethyl acetate+n-hexane (1-1)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified on a 200 g SiO2 column with ethyl acetate+n-hexane (1+1) as eluent
CUSTOM
Type
CUSTOM
Details
The 250-550 ml fraction was evaporated in vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)OCC(CCOC(C)=O)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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